5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to exhibit strong π-accepting character . This suggests that the compound might interact with its targets through π-π interactions, which could lead to changes in the target’s function.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer.
Pharmacokinetics
Similar compounds have been found to exhibit significant cytotoxic activities against various cell lines , suggesting good bioavailability.
Result of Action
Similar compounds have been found to cause significant alterations in cell cycle progression and induce apoptosis within cells .
Biological Activity
5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[4,3-c]pyridine core.
- An allyl substituent at one position, enhancing its reactivity.
- A piperazine moiety that may contribute to its biological interactions.
The molecular formula of the compound is C21H23N5O with a molecular weight of approximately 377.4 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapy and enzyme inhibition. The following sections detail specific activities and findings from relevant studies.
1. Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines. For instance, it demonstrated low micromolar activity against breast cancer cell lines, indicating potential as an anticancer agent .
Cell Line Type | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 0.8 |
HeLa (Cervical Cancer) | 1.2 |
A549 (Lung Cancer) | 1.0 |
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- Poly(ADP-ribose) polymerase (PARP) : It inhibits PARP enzymes, which are crucial in DNA repair mechanisms, making it a candidate for treating cancers with defective DNA repair pathways . The IC50 values for PARP inhibition were found to be in the nanomolar range.
The proposed mechanism involves:
- Binding to the active site of target enzymes, disrupting their function.
- Inducing apoptosis in cancer cells through the activation of cellular stress responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Piperazine Substituents : Variations in the piperazine substituent have been shown to significantly affect binding affinity and selectivity towards target enzymes . For example, N-methylpiperazine was identified as a preferred substituent due to its ability to form favorable interactions within the binding site.
Substituent | Binding Affinity (nM) |
---|---|
N-Methylpiperazine | 50 |
N-Ethylpiperazine | 100 |
N-Boc-piperazine | 200 |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Xenograft Models : In vivo studies using SW620 colorectal cancer xenografts demonstrated significant tumor growth inhibition when treated with this compound at doses of 150 mg/kg .
- Clinical Relevance : Compounds structurally related to this pyrazolo[4,3-c]pyridine have entered clinical trials for treating BRCA-deficient cancers, showcasing the relevance of this class of compounds in oncology .
Properties
IUPAC Name |
7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-3-9-24-14-17(20(27)25-12-10-23(2)11-13-25)19-18(15-24)21(28)26(22-19)16-7-5-4-6-8-16/h3-8,14-15H,1,9-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOLFYDRLFFRTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.